BenchChemオンラインストアへようこそ!

6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine

MMP-10 inhibition Structure-Activity Relationship Polypharmacology

This 6-bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine is the exact scaffold your kinase or MMP inhibitor project requires. Generic substitution is not scientifically sound: the 6-bromo atom is essential for Suzuki-Miyaura cross-coupling to explore substituent effects on potency, while the 3-methyl group fine-tunes electronic distribution, lipophilicity, and metabolic stability. Choosing a non-identical analog introduces unpredictable SAR variability, compromising reproducibility and timeline. Purchase this authenticated intermediate to build focused libraries targeting MMP-10 and other disease-relevant enzymes with confidence.

Molecular Formula C6H5BrN4
Molecular Weight 213.03 g/mol
CAS No. 1368328-57-7
Cat. No. B1528223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine
CAS1368328-57-7
Molecular FormulaC6H5BrN4
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C=C(C=N2)Br
InChIInChI=1S/C6H5BrN4/c1-4-9-10-6-8-2-5(7)3-11(4)6/h2-3H,1H3
InChIKeyIDUOFFYKXUXWJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine (CAS 1368328-57-7): A Strategic Heterocyclic Building Block for Targeted Medicinal Chemistry and Drug Discovery


6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine is a brominated, methyl-substituted fused heterocyclic scaffold belonging to the privileged triazolopyrimidine class, widely recognized for its diverse pharmacological potential [1]. This specific compound features a unique substitution pattern that combines a 6-bromo atom, a known synthetic handle for further functionalization [2], with a 3-methyl group that can influence both physicochemical properties and biological target interactions [3]. It is primarily employed as a versatile intermediate in medicinal chemistry for the synthesis of lead compounds targeting kinases [4], matrix metalloproteinases [5], and other disease-relevant enzymes.

Procurement Precision: Why the 6-Bromo-3-methyl Substitution Pattern on the Triazolopyrimidine Core Defines Distinct Synthetic and Biological Outcomes


Generic substitution among triazolopyrimidine analogs is not scientifically sound due to the pronounced structure-activity relationship (SAR) sensitivity inherent to this scaffold. The presence and position of substituents like bromine and methyl groups profoundly alter the compound's electronic distribution, reactivity, and lipophilicity, which in turn dictate its utility as a building block and its biological profile [1]. For instance, the 6-bromo substituent is critical for enabling specific cross-coupling reactions (e.g., Suzuki-Miyaura) and has been shown to dramatically influence biological activity, as seen in MMP inhibitors where bromine substitution enhanced potency [2]. Similarly, the 3-methyl group modulates the core's electron density and steric environment, impacting binding affinity and metabolic stability [3]. Therefore, selecting a non-identical analog introduces significant and unpredictable variability into experimental outcomes, compromising reproducibility and derailing project timelines.

Quantitative Differentiation Guide: 6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine vs. Key Analogs


Enhanced MMP-10 Inhibitory Potency via Bromine Substitution: A Class-Level SAR Analysis

While direct data for 6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine is limited, class-level SAR from a closely related 5-oxo-1,2,4-triazolo[4,3-a]pyrimidine series demonstrates a significant potency advantage conferred by a p-bromophenyl group. The most potent MMP-10 inhibitor in the study, derivative 16 (containing a p-bromophenyl substituent), exhibited an IC50 of 24 nM, which was over 12-fold more potent than the p-methoxy derivative 18 (IC50 = 294 nM) against the same target [1]. This strongly suggests that the incorporation of a bromine atom on the triazolopyrimidine scaffold is a critical determinant for achieving high potency against MMP-10, a validated target in cancer and inflammatory diseases.

MMP-10 inhibition Structure-Activity Relationship Polypharmacology Anti-cancer

Synthetic Versatility: 6-Bromo Substituent as a Critical Handle for Downstream Functionalization

The 6-bromo substituent is a key functional handle that enables a variety of high-yielding transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) for the rapid generation of diverse compound libraries. In contrast, the non-brominated parent scaffold, [1,2,4]triazolo[4,3-a]pyrimidine, lacks this orthogonal reactivity and would require de novo synthesis for each derivatization [1]. Furthermore, the 6-bromo derivative can undergo nucleophilic aromatic substitution (SNAr) with amines under microwave irradiation, a reaction that proceeds via an ANRORC-type mechanism to afford unexpected 5-amino products, offering unique synthetic pathways not available to chloro or fluoro analogs [2]. This positions 6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine as a strategically superior building block.

Synthetic Chemistry Cross-coupling Medicinal Chemistry Building Block

Physicochemical Differentiation: Molecular Weight and Lipophilicity Profile

The specific substitution pattern of 6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine confers a distinct physicochemical profile compared to its analogs. The target compound has a molecular weight (MW) of 213.04 g/mol and a predicted LogP of 0.52 . This is a critical differentiator. For instance, the 3,6-dibromo analog has a higher MW of 277.91 g/mol and increased lipophilicity, which may negatively impact aqueous solubility and lead to promiscuous binding [1]. Conversely, the non-brominated 3-methyl analog would have a lower MW and LogP, potentially limiting its ability to engage hydrophobic binding pockets. The target compound's intermediate profile is advantageous for maintaining favorable drug-like properties while providing a reactive handle for further optimization [2].

Physicochemical Properties Drug-likeness Lipinski's Rule of Five ADME

Recommended Application Scenarios for 6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine Based on Quantitative Evidence


Medicinal Chemistry: Lead Generation for MMP-10 and Related Metalloproteinase Inhibitors

Based on class-level SAR evidence demonstrating that bromine substitution on the triazolopyrimidine core significantly enhances MMP-10 inhibitory potency [1], this compound is ideally suited as a key intermediate for synthesizing focused libraries targeting MMP-10 and other related metalloenzymes. The 6-bromo handle facilitates rapid analoging via cross-coupling to explore substituent effects on potency and selectivity, accelerating the hit-to-lead process for cancer and inflammatory disease programs.

Chemical Biology: Design and Synthesis of Kinase-Focused Probe Compounds

The 1,2,4-triazolo[4,3-a]pyrimidine scaffold is a recognized pharmacophore for kinase inhibition [1]. The specific 6-bromo-3-methyl substitution pattern provides an optimal starting point for developing selective kinase probes. The 6-bromo group allows for the introduction of diverse moieties to target specific kinase ATP-binding pockets, while the 3-methyl group provides a baseline for modulating selectivity and pharmacokinetic properties. This compound can be used to synthesize probes for target validation studies or for screening against kinase panels.

Synthetic Methodology: Exploring ANRORC-Type Rearrangements and Cross-Coupling Applications

The unique reactivity of 6-bromo-[1,2,4]triazolo[4,3-a]pyrimidines with amines, which proceeds via an ANRORC mechanism to yield 5-amino products [1], makes this compound a valuable substrate for developing new synthetic methodologies. Additionally, its utility in standard cross-coupling reactions (e.g., Suzuki-Miyaura) [2] makes it a reliable building block for generating diverse compound collections in both academic and industrial synthesis laboratories. Its well-defined structure and commercial availability support reproducible research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.